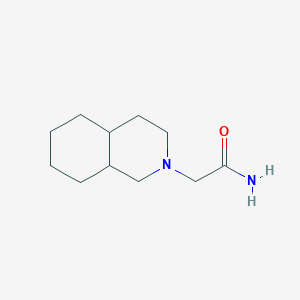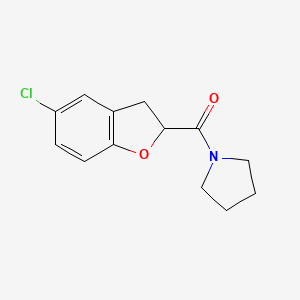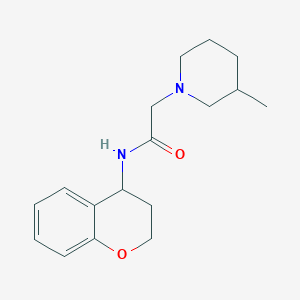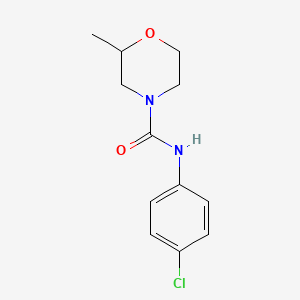![molecular formula C13H15N3O B7516372 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as PDP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. PDP is a pyrido[1,2-a]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemical and Physiological Effects
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been shown to have anti-viral properties, inhibiting the replication of certain viruses. In addition, 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its specificity for certain enzymes and pathways. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to selectively inhibit COX-2 and HDACs, making it a useful tool for studying these pathways. However, one limitation of using 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential toxicity. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One area of research is the development of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the study of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one's mechanism of action and its interactions with other pathways and enzymes may provide insights into the development of new therapies for various diseases.
Synthesis Methods
The synthesis method of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-(aminomethyl)pyridine and 4-chloro-6-methyl-2-(methylthio)pyrimidine in the presence of a base. The resulting product is then treated with pyrrolidine to yield 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. The purity of the compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-9-11(10-15-6-3-4-7-15)14-12-5-1-2-8-16(12)13/h1-2,5,8-9H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOHLQPHKJJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)

![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)


